4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a pyrrolidinone ring, a pyridine ring, and a thiophene ring
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing its three-dimensional coverage .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological pathways . The influence of steric factors on biological activity has been investigated, and the structure-activity relationship (SAR) of such compounds has been studied .
Pharmacokinetics
The pyrrolidine ring in the compound can contribute to its pharmacokinetic properties . The ring’s non-planarity, a phenomenon called “pseudorotation”, can influence the compound’s bioavailability .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds containing a pyrrolidine ring can lead to different biological profiles of drug candidates .
Action Environment
The stability of the compound can be influenced by the presence of the pyrrolidine ring, which is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidinone ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific enzyme and context . The pyridine moiety can form hydrogen bonds and π-π interactions with proteins, affecting their conformation and activity . Additionally, the thiophene carboxamide group can interact with biomolecules through hydrophobic interactions and hydrogen bonding, further modulating their function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Furthermore, the compound can impact cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the pyrrolidinone ring can bind to the active site of enzymes, inhibiting their activity by blocking substrate access . The pyridine moiety can interact with DNA and RNA, affecting their structure and function . Additionally, the thiophene carboxamide group can form stable complexes with proteins, modulating their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic intermediates . It also affects the levels of cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, which are essential for various metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as solute carrier family proteins . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors . It can also be targeted to mitochondria, affecting mitochondrial function and energy production . Additionally, the compound may accumulate in the endoplasmic reticulum, influencing protein folding and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Coupling Reactions: The pyridine and thiophene rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of a carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyridine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or under acidic conditions
Major Products
Oxidation: Oxidized derivatives of the thiophene ring
Reduction: Reduced derivatives of the pyridine ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could lead to the creation of products with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-chloro-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide lies in its combination of structural features. The presence of the bromine atom, the pyrrolidinone ring, the pyridine ring, and the thiophene ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This unique combination allows for specific interactions with molecular targets and the potential for diverse applications in various fields.
Properties
IUPAC Name |
4-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-11-7-12(22-9-11)15(21)18-8-10-3-4-17-13(6-10)19-5-1-2-14(19)20/h3-4,6-7,9H,1-2,5,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWQQWUEWKSXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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